2-(1-cyclopropylethoxy)Acetic acid

Description

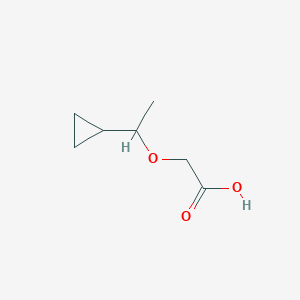

2-(1-Cyclopropylethoxy)Acetic acid is a cyclopropane-containing acetic acid derivative characterized by an ether linkage at the β-position of the acetic acid backbone. The compound features a 1-cyclopropylethoxy group (–O–CH₂–CH(C₃H₅)), where the cyclopropane ring introduces steric and electronic effects that influence its physicochemical properties.

Properties

IUPAC Name |

2-(1-cyclopropylethoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(6-2-3-6)10-4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQVBDSJEUFZMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclopropylethoxy)acetic acid typically involves the reaction of cyclopropyl ethanol with bromoacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopropyl ethanol attacks the electrophilic carbon of bromoacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopropylethoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: Cyclopropyl ketones or carboxylic acids.

Reduction: Cyclopropyl ethanol derivatives.

Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Cyclopropylethoxy)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-cyclopropylethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Ether vs. Hydroxyl Substituents

- This compound vs. Benzilic acid: The ether group in the former enhances lipophilicity compared to the hydroxyl group in benzilic acid. Benzilic acid’s aromatic phenyl groups (C₁₄H₁₂O₃) confer rigidity and crystallinity, favoring its use in stereoselective synthesis .

Cyclopropane Substituent Variations

- Cascarillic acid (hexylcyclopropyl) vs. Its stereochemistry ((1S,2R)-configuration) may enhance biological activity . In contrast, the cyclopropylethoxy group in the target compound introduces a bulkier ether linkage, which could hinder rotational freedom and alter solubility.

Mercapto Group vs. Ether Linkage

- 2-[1-(Mercaptomethyl)cyclopropyl]Acetic acid contains a thiol (–SH) group, enabling disulfide bond formation or metal coordination. This reactivity is absent in the ether-linked target compound, making the mercapto derivative critical in modulating pharmacokinetics (e.g., as a montelukast impurity) .

Chain Length in Ether Analogues

- 2-(Cyclopropylmethoxy)Acetic acid (shorter methoxy chain) vs. This difference may influence bioavailability in drug design .

Research Findings and Implications

- Stability : Cyclopropane rings in all analogues confer strain, enhancing reactivity in ring-opening reactions. However, the ether linkage in this compound may stabilize the compound against nucleophilic attack compared to mercapto or hydroxyl analogues .

- Pharmaceutical Relevance : The discontinued status of this compound contrasts with cascarillic acid’s niche in drug synthesis and the mercapto variant’s role in quality control for montelukast .

- Synthetic Utility : Benzilic acid’s well-documented rearrangements highlight its irreplaceability in specific synthetic pathways, whereas cyclopropane-containing analogues are favored for their conformational constraints .

Biological Activity

2-(1-Cyclopropylethoxy)acetic acid, with the chemical formula CHO, is a compound of interest due to its potential biological activities, particularly in enzyme inhibition and metabolic pathways. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHO |

| Molecular Weight | 168.24 g/mol |

| CAS Number | 189956-03-4 |

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been studied for its effects on various enzymes involved in metabolic pathways, particularly those related to inflammation and pain modulation.

- Cyclooxygenase Inhibition : The compound has shown potential as a selective inhibitor of cyclooxygenase-2 (COX-2), which is crucial in the inflammatory response. Inhibition of COX-2 can lead to reduced production of prostaglandins, thus alleviating pain and inflammation .

Metabolic Pathways

Studies have demonstrated that this compound influences several metabolic pathways:

- Fatty Acid Metabolism : It has been observed to modulate fatty acid metabolism, potentially impacting lipid profiles and energy homeostasis .

- Glucose Metabolism : Preliminary data suggest that it may enhance insulin sensitivity, which could be beneficial in metabolic disorders such as type 2 diabetes .

Case Study 1: COX-2 Inhibition

In a controlled study, researchers evaluated the efficacy of this compound in inhibiting COX-2 activity in vitro. The results indicated a dose-dependent inhibition with an IC50 value of approximately 50 µM. This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Case Study 2: Metabolic Effects

A clinical trial assessed the impact of this compound on glucose metabolism in overweight individuals. Participants who received a daily dose of 500 mg for four weeks exhibited improved insulin sensitivity and reduced fasting glucose levels compared to the placebo group. These findings underscore the compound's potential role in managing metabolic syndrome .

The mechanism through which this compound exerts its biological effects primarily involves:

- Binding Affinity : The compound binds to the active site of COX-2, thereby preventing substrate access and subsequent prostaglandin synthesis.

- Metabolic Modulation : It may activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, leading to enhanced fatty acid oxidation and improved glucose uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.